2-(2-Piperidin-4-ylethoxy)isonicotinonitrile

Inflammation iNOS inhibition RAW264.7

Researchers sourcing isonicotinonitrile derivatives for inflammation programs often face inconsistent purity and uncharacterized biological activity. This compound solves that problem. - Selective iNOS inhibition (IC50 1.12 µM) with >89-fold selectivity over eNOS (EC50 > 100 µM), minimizing off-target vascular effects. - Conformationally flexible ethoxy linker distinguishes it from direct-attached analogs, enabling systematic SAR and scaffold-hopping campaigns. - Confirmed minimum purity of 95% reduces assay variability in high-throughput screening.

Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
CAS No. 1420946-38-8
Cat. No. B1401925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Piperidin-4-ylethoxy)isonicotinonitrile
CAS1420946-38-8
Molecular FormulaC13H17N3O
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC1CNCCC1CCOC2=NC=CC(=C2)C#N
InChIInChI=1S/C13H17N3O/c14-10-12-3-7-16-13(9-12)17-8-4-11-1-5-15-6-2-11/h3,7,9,11,15H,1-2,4-6,8H2
InChIKeyHURIPJAISUUEMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Piperidin-4-ylethoxy)isonicotinonitrile (CAS 1420946-38-8): A Piperidine-Ethoxy Linked Isonicotinonitrile Screening Candidate for Early Discovery


2-(2-Piperidin-4-ylethoxy)isonicotinonitrile (CAS 1420946-38-8) is a synthetic small molecule comprising a piperidine ring linked via an ethoxy spacer to an isonicotinonitrile core (C13H17N3O, MW 231.29 g/mol) [1]. It belongs to the broader class of piperidine-substituted isonicotinonitrile derivatives, a chemotype commonly explored in kinase inhibitor and GPCR antagonist programs [2]. The compound's computed physicochemical properties (XLogP3-AA 1.5, Topological Polar Surface Area 57.9 Ų, 1 H-bond donor, 4 H-bond acceptors) place it within drug-like chemical space suitable for fragment-based or hit-to-lead optimization campaigns [1].

Why 2-(2-Piperidin-4-ylethoxy)isonicotinonitrile Cannot Be Interchanged with Other Isonicotinonitrile Analogs in Biological Assays


Despite sharing a common isonicotinonitrile pharmacophore, even subtle structural variations among piperidine-linked derivatives can produce divergent biological profiles. The presence of a flexible ethoxy linker between the piperidine ring and the pyridine core in this compound [1] distinguishes it from analogs bearing direct C-N or C-O connections (e.g., 2-(piperidin-4-yloxy)isonicotinonitrile or 2-(4-methylpiperidin-1-yl)isonicotinonitrile) . Changes in linker length and atom composition alter the spatial orientation of the piperidine nitrogen—a key determinant of binding interactions with kinase hinge regions and receptor orthosteric sites . Without matched-pair comparative profiling, assuming functional interchangeability risks selecting a compound with a substantially different target engagement or selectivity profile.

Quantitative Differentiation of 2-(2-Piperidin-4-ylethoxy)isonicotinonitrile: Measured Biological Activity and Physicochemical Properties


Anti-Inflammatory Activity in Mouse Macrophages: iNOS Inhibition

In a whole-cell assay using mouse RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), 2-(2-Piperidin-4-ylethoxy)isonicotinonitrile inhibited inducible nitric oxide synthase (iNOS) activity with an IC50 of 1.12 µM [1]. This provides a quantitative benchmark for anti-inflammatory screening, though head-to-head data against comparator isonicotinonitrile derivatives are not publicly available [1].

Inflammation iNOS inhibition RAW264.7

Negligible Activity Against Endothelial Nitric Oxide Synthase (eNOS)

In a cell-based assay using HEK293 cells expressing human endothelial nitric oxide synthase (eNOS), 2-(2-Piperidin-4-ylethoxy)isonicotinonitrile showed an EC50 greater than 100 µM for inhibition of A23187-induced nitric oxide production [1]. This indicates that the compound is essentially inactive against eNOS at therapeutically relevant concentrations, providing a useful selectivity profile when compared to its measurable iNOS activity (IC50 = 1.12 µM) [1].

eNOS Selectivity HEK293

Physicochemical Property Profile: Lipophilicity and Polar Surface Area

The computed XLogP3-AA value of 1.5 and topological polar surface area (TPSA) of 57.9 Ų for 2-(2-Piperidin-4-ylethoxy)isonicotinonitrile [1] place it in a moderately lipophilic range favorable for both passive membrane permeability and aqueous solubility. By contrast, analogs with direct piperidine attachment (e.g., 2-(piperidin-4-yloxy)isonicotinonitrile, C11H13N3O, MW 203.24) lack the ethoxy linker and are expected to exhibit a marginally lower molecular weight and altered lipophilicity, potentially impacting cell permeability and target residence time in ways that are not predictive without matched experimental data.

Physicochemical properties Drug-likeness ADME

Commercial Availability: 95% Purity Specification and Long-Term Storage

Among the limited commercial sources cataloging this compound, AKSci (catalog 0307DV) supplies it with a minimum purity specification of 95% and recommends long-term storage in a cool, dry place . While this is a standard purity specification for screening compounds, it provides a verifiable procurement benchmark that is absent for several structurally analogous isonicotinonitrile derivatives that are either not commercially stocked or lack defined purity specifications.

Procurement Purity Storage

Application Scenarios for 2-(2-Piperidin-4-ylethoxy)isonicotinonitrile in Academic and Industrial Research


Hit Identification in iNOS-Mediated Inflammatory Disease Models

With an IC50 of 1.12 µM against LPS-induced iNOS in RAW264.7 macrophages and negligible eNOS activity (EC50 > 100 µM), this compound can serve as a starting hit for medicinal chemistry optimization targeting inflammatory conditions such as rheumatoid arthritis or sepsis, where selective iNOS inhibition is therapeutically desirable. Researchers can use this compound as a tool to probe iNOS-dependent pathways while minimizing confounding eNOS-mediated vascular effects [1].

Scaffold-Hopping from Direct-Linked to Ethoxy-Bridged Piperidine-Isonicotinonitriles

The ethoxy linker in this compound introduces conformational flexibility not present in direct-attached analogs such as 2-(piperidin-4-yloxy)isonicotinonitrile [1]. Structure-activity relationship (SAR) exploration teams can use this compound as a scaffold-hopping module to systematically assess the impact of linker length on kinase or receptor binding, providing critical information for fragment growth and lead optimization [2].

Negative Control for eNOS-Dependent Nitric Oxide Production Assays

Given the EC50 > 100 µM against human eNOS in HEK293 cells [1], this compound may find utility as a negative control compound in assays designed to identify selective eNOS modulators. Its well-characterized inactivity against eNOS, combined with measurable iNOS inhibition, makes it a useful benchmarking reagent for developing NOS isoform-selectivity screening cascades.

Procurement for Academic Hit-Triage and Fragment-Based Screening Libraries

With a confirmed minimum purity of 95% and defined long-term storage conditions [1], this compound meets the quality threshold for inclusion in academic screening libraries. Procurement teams seeking isonicotinonitrile derivatives with documented purity specifications can select this compound over less thoroughly characterized analogs to reduce assay variability in high-throughput screening campaigns.

Quote Request

Request a Quote for 2-(2-Piperidin-4-ylethoxy)isonicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.